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molecular formula C12H24 B147571 Triisobutylene CAS No. 7756-94-7

Triisobutylene

Cat. No. B147571
M. Wt: 168.32 g/mol
InChI Key: DRHABPMHZRIRAH-UHFFFAOYSA-N
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Patent
US07012167B2

Procedure details

Isobutylene is dimerized according to U.S. Pat. No. 5,877,372 at a temperature of 190° F. to produce a stream of 49.2 wt. % diisobutylene (DIB) and 1.5 wt. % triisobutylene (TIB) in isooctane. The product diisobutylene stream contains 700 ppb of sulfur.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3]>C(CC(C)(C)C)(C)C>[CH3:4][C:2]([CH2:3][C:2]([CH3:4])([CH3:3])[CH3:1])=[CH2:1].[CH3:4][C:2]([CH3:3])=[CH:1][C:2]([CH2:3][C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:1])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CC(C)(C)C
Name
Type
product
Smiles
CC(=CC(C)(C)CC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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